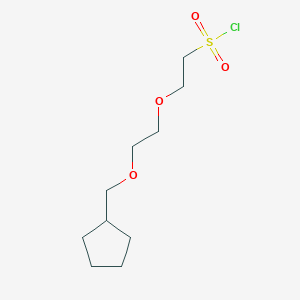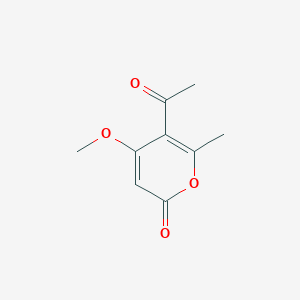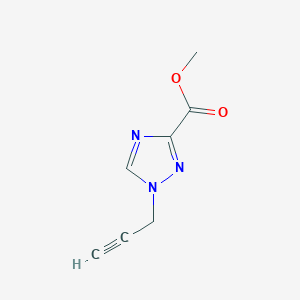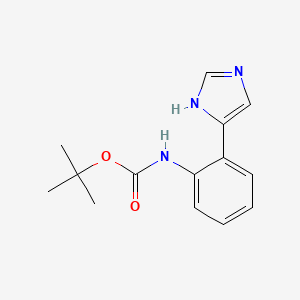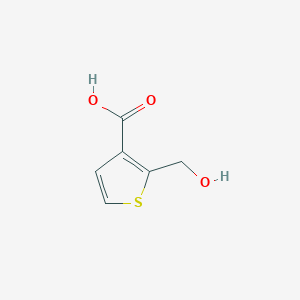
3-Thiophenecarboxylic acid, 2-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hydroxymethyl)thiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction between ynones or ynoates and 2-mercapto acetate . The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-(hydroxymethyl)thiophene-3-carboxylic acid, often involves large-scale condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is another method used for the industrial synthesis of thiophene derivatives .
化学反応の分析
Types of Reactions
2-(hydroxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-(carboxymethyl)thiophene-3-carboxylic acid.
Reduction: Formation of 2-(hydroxymethyl)thiophene-3-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
2-(hydroxymethyl)thiophene-3-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(hydroxymethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated .
類似化合物との比較
Similar Compounds
- 2-(hydroxymethyl)thiophene-3-methanol
- 2-(carboxymethyl)thiophene-3-carboxylic acid
- 2-(hydroxymethyl)furan-3-carboxylic acid
Uniqueness
2-(hydroxymethyl)thiophene-3-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the thiophene ring.
特性
CAS番号 |
25744-95-0 |
|---|---|
分子式 |
C6H6O3S |
分子量 |
158.18 g/mol |
IUPAC名 |
2-(hydroxymethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c7-3-5-4(6(8)9)1-2-10-5/h1-2,7H,3H2,(H,8,9) |
InChIキー |
ZBLYLKPMGPWOCV-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1C(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


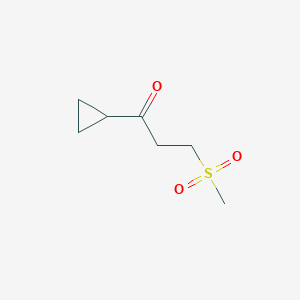
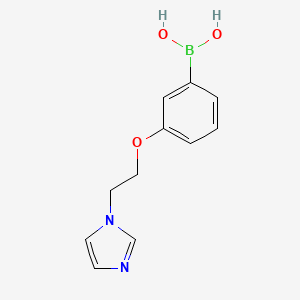
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13473965.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13473968.png)

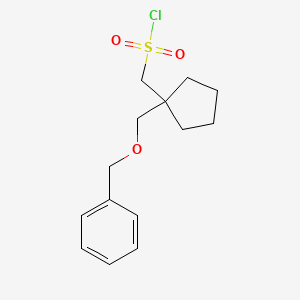
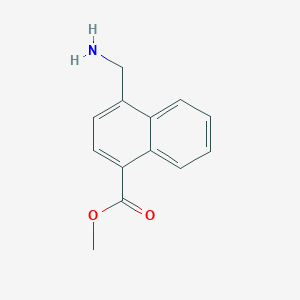
![2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
